

Flusulfinam: A Technical Guide to its Chemical Structure and Properties

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Flusulfinam is a novel, post-emergence herbicide notable for its efficacy in controlling a range of annual weeds in rice cultivation. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Identifiers

Flusulfinam is a chiral molecule, with the technical product being a mixture of the (R)- and (S)-enantiomers.[1] The R-(+)-enantiomer has been identified as the more biologically active isomer.[2]



Identifier	Value
IUPAC Name	2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3- (propylsulfinyl)-4-(trifluoromethyl)benzamide[3]
CAS Name	2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-(3-propylsulfinyl)-4-(trifluoromethyl)benzamide[3]
CAS Number	2428458-82-4[3]
Molecular Formula	C14H13F4N3O3S[4]
SMILES	CCCS(=O)c1c(F)ccc(c1C(F) (F)F)C(=O)Nc1oc(C)nn1[4]

Physicochemical Properties

Detailed experimental data on many of the physicochemical properties of **Flusulfinam** are not readily available in the public domain. The available information is summarized below.

Property	Value
Molecular Weight	379.33 g/mol [4]
Melting Point	Data not publicly available
Boiling Point	Data not publicly available
Water Solubility	Data not publicly available
рКа	Data not publicly available
Vapor Pressure	Data not publicly available
Henry's Law Constant	Data not publicly available

Biological and Pharmacological Properties

Flusulfinam is a potent herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This enzyme is a key component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[6] Inhibition



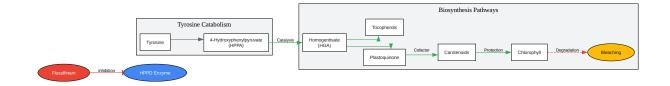
of HPPD disrupts the formation of homogentisate, a precursor to these vital compounds.[6] The subsequent depletion of plastoquinone interferes with the carotenoid biosynthesis pathway, leading to the degradation of chlorophyll and resulting in the characteristic bleaching symptoms observed in susceptible plants.[6][7]

Enantioselective Bioactivity

Flusulfinam exhibits enantioselectivity in its herbicidal activity, with the R-(+)-enantiomer being significantly more potent than the S-(-)-enantiomer.

Enantiomer	Bioactivity
R-(+)-Flusulfinam	Higher herbicidal efficacy; the more active isomer.[2]
S-(-)-Flusulfinam	Lower herbicidal efficacy.[2]
Racemic Mixture	Herbicidal activity is a composite of the two enantiomers.

Signaling Pathway of HPPD Inhibition by Flusulfinam



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Caption: HPPD Inhibition Signaling Pathway by Flusulfinam.



Experimental Protocols Enantioselective Separation of Flusulfinam by Chiral HPLC

A common method for the separation of **Flusulfinam** enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8] A detailed protocol is outlined below:

- 1. Instrumentation and Materials:
- HPLC system equipped with a UV detector.
- Chiral stationary phase column (e.g., Chiralcel OX-RH).[1]
- Racemic Flusulfinam standard.
- HPLC-grade solvents (e.g., acetonitrile, water).
- 2. Chromatographic Conditions:
- Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio should be optimized to achieve the best resolution.
- Flow Rate: Typically around 1.0 mL/min, but can be adjusted to optimize separation.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[9]
- Detection: UV detection at a wavelength where Flusulfinam shows maximum absorbance.
- 3. Sample Preparation:
- Prepare a stock solution of racemic Flusulfinam in a suitable solvent (e.g., acetonitrile) at a known concentration.
- Prepare a series of dilutions from the stock solution for calibration.



- Filter all samples through a 0.45 µm syringe filter before injection.
- 4. Procedure:
- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject a known volume of the prepared sample onto the column.
- Record the chromatogram and identify the peaks corresponding to the R-(+)- and S-(-)enantiomers based on their retention times.
- Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve.

In Vitro HPPD Inhibition Assay

The inhibitory activity of **Flusulfinam** on the HPPD enzyme can be determined using an in vitro assay.[10]

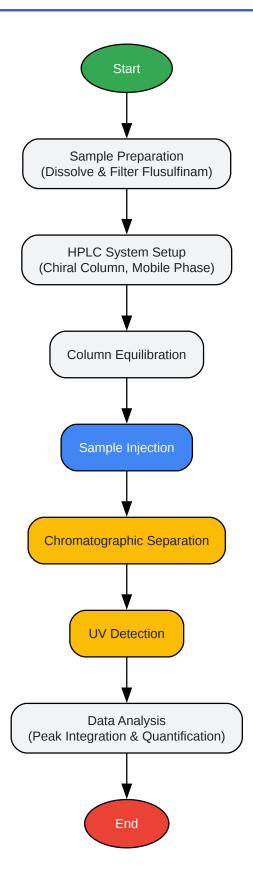
- 1. Materials:
- · Recombinant HPPD enzyme.
- 4-hydroxyphenylpyruvate (HPPA) substrate.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.5).[11]
- Flusulfinam (and its individual enantiomers if desired).
- · Microplate reader.
- 2. Procedure:
- Prepare a series of dilutions of **Flusulfinam** in the assay buffer.
- In a microplate, add the assay buffer, the recombinant HPPD enzyme, and the different concentrations of **Flusulfinam**.
- Initiate the enzymatic reaction by adding the HPPA substrate.



- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product, homogentisate.[11]
- Calculate the rate of reaction for each concentration of Flusulfinam.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

Experimental Workflow for Chiral HPLC Separation





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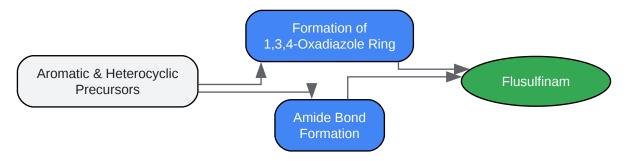
Caption: Experimental Workflow for Chiral HPLC Separation of **Flusulfinam**.



Synthesis of Flusulfinam

The synthesis of **Flusulfinam** involves two key chemical transformations: the formation of the 1,3,4-oxadiazole ring and the construction of the amide bond that links the heterocyclic and aromatic portions of the molecule.[8]

Logical Relationship Diagram for Flusulfinam Synthesis



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Caption: Logical Relationship of Key Reactions in **Flusulfinam** Synthesis.

Conclusion

Flusulfinam is a significant recent addition to the portfolio of herbicides for rice cultivation. Its mode of action as a potent inhibitor of the HPPD enzyme is well-characterized, and the stereoselectivity of its biological activity presents opportunities for the development of more refined and effective herbicidal formulations. While a comprehensive public dataset on its physicochemical properties is currently lacking, the available information on its chemical structure, biological mechanism, and analytical methodologies provides a solid foundation for further research and development in the field of agrochemicals.

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